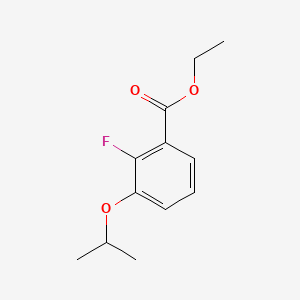

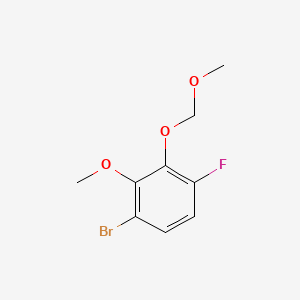

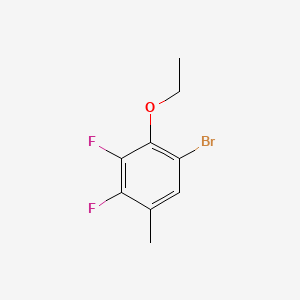

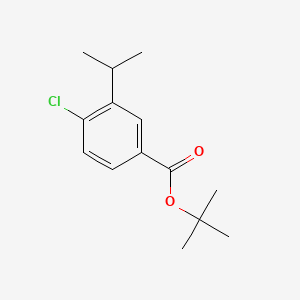

(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “(4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane” is C9H10F2OS. Its molecular weight is 204.24 g/mol.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 204.24 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Analytical Methods in Determining Antioxidant Activity

Sulfane derivatives are significant in the field of antioxidant research. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, are critical in determining the antioxidant activity of compounds. These methods rely on spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, indicating the potential use of sulfane derivatives in studying oxidative stress and its mitigation in biological systems (Munteanu & Apetrei, 2021).

Microbial Degradation of Environmental Pollutants

Sulfane derivatives, including polyfluoroalkyl chemicals, are subjects of environmental studies focusing on their degradation pathways. Understanding the microbial degradation of these compounds is essential for assessing their environmental fate and developing bioremediation strategies. This research is crucial for evaluating the ecological impact of sulfane derivatives and their potential accumulation in the environment (Liu & Avendaño, 2013).

Environmental Safety and Surfactant Use

In the context of surfactants, which may include sulfane derivatives, comprehensive studies have been conducted to evaluate their environmental safety. These studies encompass the fate, toxicity, and biodegradation of surfactants, highlighting the importance of understanding chemical interactions with the environment to ensure the safe use of these compounds in various applications (Cowan-Ellsberry et al., 2014).

Role in Plant Adaptation to Stress

Research into hydrogen sulfide, a related sulfane compound, has revealed its significance as a signaling molecule in plants, aiding in stress tolerance and physiological processes. This insight into sulfane's role in enhancing plant resilience to biotic and abiotic stressors underscores the broader potential applications of sulfane derivatives in agriculture and plant science (Ahmed et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling reactions . The targets in these reactions are typically carbon atoms in organic compounds where new carbon-carbon bonds can be formed .

Mode of Action

The mode of action of (4-Ethoxy-2,3-difluorophenyl)(methyl)sulfane likely involves its participation in carbon-carbon bond-forming reactions such as the Suzuki–Miyaura coupling . In these reactions, the organoboron reagent acts as a nucleophile, transferring a carbon group to a suitable electrophile in the presence of a palladium catalyst .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily synthetic pathways used in organic chemistry. The compound can participate in Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura coupling . This enables the synthesis of a wide range of complex organic molecules.

Action Environment

The efficacy and stability of this compound, like many organoboron reagents, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature . Additionally, the compound’s reactivity can be affected by the presence of other functional groups in the molecules it is reacting with .

Propiedades

IUPAC Name |

1-ethoxy-2,3-difluoro-4-methylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-3-12-6-4-5-7(13-2)9(11)8(6)10/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFXXJLOZPJDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)SC)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.